![molecular formula C11H20N2O2 B139042 (R)-5-azacicloheptilo[2.4]espiroheptan-7-ilcarbamato de tert-butilo CAS No. 127199-44-4](/img/structure/B139042.png)
(R)-5-azacicloheptilo[2.4]espiroheptan-7-ilcarbamato de tert-butilo
Descripción general
Descripción
“®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate” is a chemical compound with the CAS Number: 127199-44-4 . It has a molecular weight of 212.29 and its linear formula is C11H20N2O2 .
Molecular Structure Analysis
The InChI code of the compound is 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 .Physical and Chemical Properties Analysis
The compound is a solid and it should be stored in a dark place, in an inert atmosphere, at 2-8°C . Its boiling point is 329°C at 760 mmHg .Aplicaciones Científicas De Investigación
Inhibidor Selectivo de JAK1
El compuesto ha sido identificado como un inhibidor selectivo de JAK1 . El diseño estructural se basó en la combinación de la 7-deazapurina de tofacitinib y la 5-azacicloheptilo[2.4]espiroheptan-7-amina . Exhibió un valor de IC50 de 8,5 nM contra JAK1 con un índice de selectividad de 48 sobre JAK2 .
Actividad Antibacteriana
El compuesto ha mostrado una alta actividad antibacteriana hacia una gran cantidad de microorganismos . Esto lo convierte en un candidato potencial para el desarrollo de nuevos antibióticos.
Síntesis de Otros Compuestos
El compuesto se puede usar como un bloque de construcción en la síntesis de otras moléculas complejas . Esto es particularmente útil en el campo de la química medicinal, donde se necesitan sintetizar nuevos compuestos para el descubrimiento de fármacos.
Estudios Farmacocinéticos
El compuesto se ha utilizado en estudios farmacocinéticos . Estos estudios son cruciales para comprender cómo un fármaco se absorbe, distribuye, metaboliza y excreta en el cuerpo.
Pruebas ADME in Vitro
El compuesto se ha utilizado en pruebas ADME in vitro . ADME significa Absorción, Distribución, Metabolismo y Excreción. Estos son parámetros importantes para evaluar en el descubrimiento de fármacos.
Perfilado de Quinasas
El compuesto se ha utilizado en perfilado de quinasas . Las quinasas son enzimas que juegan un papel clave en la señalización celular. Perfiles la actividad de las quinasas puede ayudar a comprender su papel en las enfermedades y en el desarrollo de terapias dirigidas.
Pruebas hERG
El compuesto se ha utilizado en pruebas hERG . hERG es un gen que codifica una proteína conocida como canal de iones de potasio. Este canal es importante en la actividad eléctrica del corazón. Los fármacos que bloquean este canal pueden provocar afecciones cardíacas graves, por lo que probar el efecto de un compuesto en hERG es una medida de seguridad importante en el desarrollo de fármacos.
Análisis de Estructura Cristalına
El compuesto se ha utilizado en análisis de estructura cristalina
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is the Janus kinase 1 (JAK1) enzyme . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .
Mode of Action
®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate interacts with JAK1 by binding to the enzyme’s active site, inhibiting its activity . This inhibition prevents the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to changes in gene expression .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway. By inhibiting JAK1, it prevents the activation of STAT proteins, thereby disrupting the signaling pathway . This can have downstream effects on various cellular processes, including cell growth and differentiation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-tert-Butyl 5-azaspiro[2Optimization of the compound was performed through in vitro adme, herg, kinase profiling, and pharmacokinetic tests . These tests help to understand how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted, all of which can impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate’s action primarily involve the inhibition of the JAK-STAT signaling pathway . This can lead to changes in cell growth and differentiation, potentially making the compound useful in the treatment of diseases where these processes are disrupted .
Análisis Bioquímico
Biochemical Properties
®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate plays a significant role in biochemical reactions, particularly as a selective inhibitor of certain enzymes. It has been identified as a JAK1-selective inhibitor, exhibiting an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 . The compound interacts with various biomolecules, including enzymes and proteins, through specific binding interactions. These interactions are crucial for its inhibitory activity and contribute to its potential therapeutic applications.
Cellular Effects
The effects of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a JAK1-selective inhibitor, it affects the JAK-STAT signaling pathway, which is essential for various cellular processes, including cell growth, differentiation, and immune responses . The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s selective inhibition of JAK1 is attributed to its structural design, which combines tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine . This selective inhibition results in the modulation of downstream signaling pathways, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate change over time. Studies have shown that the compound exhibits desired efficacies in various models, including CIA and AIA models . The stability and degradation of the compound, as well as its long-term effects on cellular function, are critical factors in its potential therapeutic applications. Understanding these temporal effects is essential for optimizing its use in research and clinical settings.
Dosage Effects in Animal Models
The effects of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate vary with different dosages in animal models. Studies have demonstrated that the compound exhibits desired efficacies at specific dosages, with an IC50 value of 8.5 nM against JAK1 . It is crucial to consider any threshold effects and potential toxic or adverse effects at high doses. These dosage effects are vital for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s interactions with metabolic enzymes can affect metabolic flux and metabolite levels, contributing to its overall biochemical properties . Understanding these metabolic pathways is essential for optimizing the compound’s use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate within cells and tissues are critical factors in its activity and function. The compound interacts with specific transporters and binding proteins that influence its localization and accumulation . These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Propiedades
IUPAC Name |
tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEBPOMWRHSMLI-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC12CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435666 | |
| Record name | tert-Butyl (7R)-5-azaspiro[2.4]heptan-7-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127199-44-4 | |
| Record name | tert-Butyl (7R)-5-azaspiro[2.4]heptan-7-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


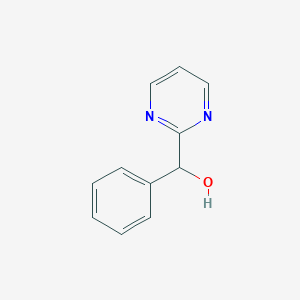
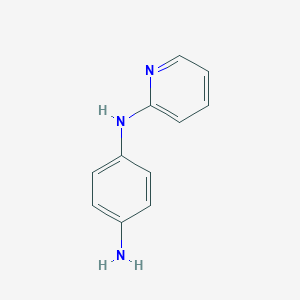
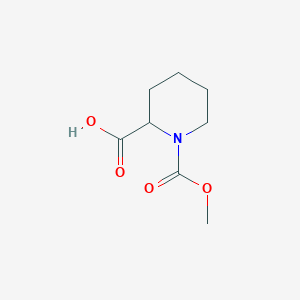
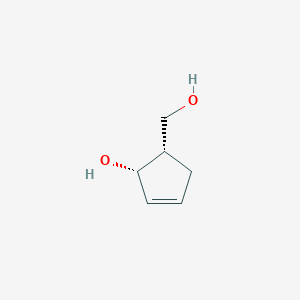
![6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B138975.png)

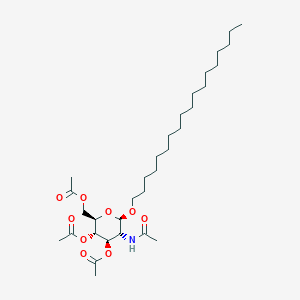


![5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine](/img/structure/B138989.png)
![N-[(2Z)-3-Oxo-2-butanylidene]acetamide](/img/structure/B138990.png)



